molecular formula C25H30N4O3S B2375784 N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 1359133-58-6

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No. B2375784
M. Wt: 466.6
InChI Key: UBBVHZFXYSZKAH-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Derivatives

  • The compound has been involved in Ritter reaction synthesis, contributing to the formation of spirocyclic systems and dihydroisoquinoline derivatives, as demonstrated in the work of Rozhkova et al. (2013) (Rozhkova et al., 2013).
  • Another synthesis process involves the creation of azocine derivatives, showcasing the compound's utility in organic synthesis (Elix et al., 1972) (Elix et al., 1972).
  • Additionally, the synthesis of spirothiazolidinone derivatives, including this compound, has shown potential antiviral applications, particularly against influenza A/H3N2 virus (Apaydın et al., 2020) (Apaydın et al., 2020).

Organic Chemistry and Heterocyclic Compounds

  • In the domain of organic chemistry, the compound has been used to synthesize azaspiro[4.5]deca-6,9-dien-8-ones, contributing to the understanding of three-component condensation processes (Rozhkova et al., 2012) (Rozhkova et al., 2012).
  • Research on spirothiazolidinone-based inhibitors of influenza virus membrane fusion highlighted the compound's relevance in antiviral drug development (Apaydın et al., 2021) (Apaydın et al., 2021).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-16-6-7-18(14-17(16)2)22-23(33-5)28-25(27-22)10-12-29(13-11-25)24(30)26-20-9-8-19(31-3)15-21(20)32-4/h6-9,14-15H,10-13H2,1-5H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBVHZFXYSZKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=C(C=C(C=C4)OC)OC)N=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

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